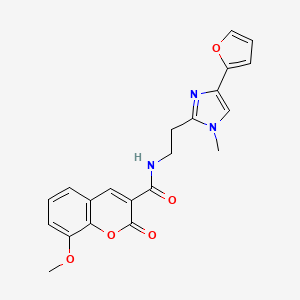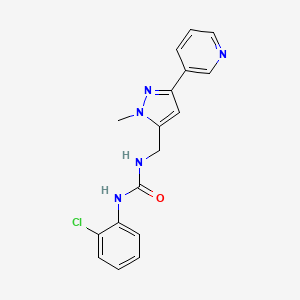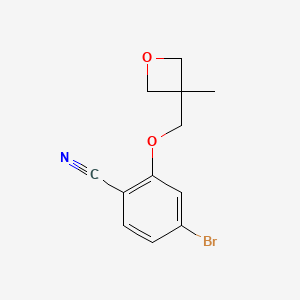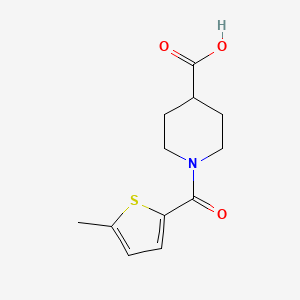
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one, commonly known as NPC 15199, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to neurological disorders. NPC 15199 is a quinoxaline derivative that has been extensively studied for its ability to modulate the function of glutamate receptors, which play a crucial role in the regulation of synaptic transmission in the central nervous system.
Scientific Research Applications
Photocatalytic Applications
Spiroindenoquinoxaline pyrrolizidines, which include derivatives of 7-nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one, have been synthesized and characterized for their photocatalytic properties. These compounds have shown efficacy in the photocatalytic reduction of methylene blue under sunlight, acting as photonic sensors for the detection of fluorescent dyes in waste effluents from various industries. The structures of these compounds were confirmed through a range of spectroscopic and analytical techniques, highlighting their potential in environmental applications (Kumari & Singh, 2020).
Neuroprotection in Parkinson's Disease
7-Nitroindazole, a compound related to 7-nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one, has been identified as a selective inhibitor of neuronal nitric oxide synthase. Its application has been shown to protect against striatal dopamine depletions and loss of tyrosine hydroxylase-positive neurons in the substantia nigra in MPTP-treated baboons, suggesting its potential in treating or mitigating the effects of Parkinson's disease (Hantraye et al., 1996).
Synthesis of Novel Organic Compounds
Research has focused on the synthesis of spiroindenoquinoxaline pyrrolidine fused nitrochromene derivatives through 1,3-dipolar cycloaddition. This process involves the use of azomethine ylides generated in situ from indenoquinoxalone and α-amino acids with 3-nitrochromenes as dipolarophiles. The resulting compounds showcase complex structural entities and demonstrate the versatility of 7-nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one derivatives in organic synthesis (Nayak et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one involves the reaction of 2-amino-3-nitrobenzoic acid with pyrrolidine and acetic anhydride to form 7-nitro-3-(pyrrolidin-1-yl)quinoxalin-2-one, which is then reduced with sodium dithionite to yield the final product.", "Starting Materials": [ "2-amino-3-nitrobenzoic acid", "pyrrolidine", "acetic anhydride", "sodium dithionite" ], "Reaction": [ "Step 1: 2-amino-3-nitrobenzoic acid is reacted with pyrrolidine and acetic anhydride in the presence of a catalyst such as triethylamine to form 7-nitro-3-(pyrrolidin-1-yl)quinoxalin-2-one.", "Step 2: The resulting product from step 1 is then reduced with sodium dithionite in the presence of a base such as sodium hydroxide to yield 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one." ] } | |
CAS RN |
877825-76-8 |
Product Name |
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one |
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.253 |
IUPAC Name |
7-nitro-3-pyrrolidin-1-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12N4O3/c17-12-11(15-5-1-2-6-15)13-9-4-3-8(16(18)19)7-10(9)14-12/h3-4,7H,1-2,5-6H2,(H,14,17) |
InChI Key |
LXXAGVDGBLIDTC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)
![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)
![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2953007.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)

